1,3-dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione
Description
1,3-Dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by substitutions at the 1-, 3-, 7-, and 8-positions of the purine scaffold. The 1- and 3-methyl groups are conserved features shared with theophylline, a well-known bronchodilator . The 8-propoxy group distinguishes it from classical xanthines, as alkoxy substitutions at this position are less common and may modulate electronic or steric properties .
Properties
CAS No. |
476480-31-6 |
|---|---|
Molecular Formula |
C18H22N4O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-(1-phenylethyl)-8-propoxypurine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c1-5-11-25-17-19-15-14(16(23)21(4)18(24)20(15)3)22(17)12(2)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3 |
InChI Key |
GZBQRXLTVWVTAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=C(N1C(C)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
1,3-Dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties .
Biology
In biological research, this compound is studied for its effects on cellular processes. It has been shown to interact with various molecular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis. Understanding these interactions aids in elucidating the mechanisms underlying cellular responses to pharmacological agents .
Medicine
The pharmacological properties of 1,3-dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione are of particular interest in medicinal chemistry. Research indicates potential therapeutic effects in treating conditions such as inflammation and cancer. The compound's ability to modulate enzyme activity and receptor interactions positions it as a candidate for drug development .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in various formulations, including agrochemicals and specialty chemicals .
Case Studies
Several studies have highlighted the compound's biological activity:
- Anti-inflammatory Activity : A study by Abou-Ghadir et al. synthesized derivatives of purine-dione compounds and evaluated their anti-inflammatory effects. The findings suggested that modifications in the structure significantly influenced their biological activity .
- Mechanistic Studies : Research has focused on the mechanism of action of 1,3-dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione. It was found to bind to specific receptors involved in inflammatory responses, providing insights into its therapeutic potential .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- 7-Position Modifications: The 1-phenylethyl group in the target compound likely improves membrane permeability compared to smaller alkyl or hydrogen substituents (e.g., theophylline) . In contrast, bulkier groups like benzyl () or hydroxy-phenoxypropyl () may enhance target specificity but reduce solubility.
- 8-Position Diversity : The propoxy group in the target compound is less polar than the mercapto group in SIRT3 inhibitors but more flexible than rigid aryl substituents (e.g., phenyl in ). This flexibility could balance steric hindrance and electronic effects for receptor interactions.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unspecified, but analogs with aromatic 7-substituents (e.g., 164°C for the 8-phenyl derivative in ) suggest higher crystallinity compared to alkyl-substituted variants.
- Solubility: The 8-propoxy group may enhance solubility in organic solvents relative to polar 8-mercapto or 8-amino derivatives.
- pKa Prediction: Alkoxy groups typically have minimal impact on pKa, whereas mercapto or amino substituents (e.g., , pKa ~9.5) increase basicity, affecting ionization state and bioavailability.
Biological Activity
1,3-Dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione (CAS No. 476480-31-6) is a purine derivative with potential biological activities that have garnered interest in pharmacological research. This compound belongs to a class of molecules known for their diverse biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.4 g/mol
- IUPAC Name : 1,3-dimethyl-7-(1-phenylethyl)-8-propoxypurine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound may modulate the activity of adenosine receptors, which play a crucial role in neuroprotection and anti-inflammatory responses.
Pharmacological Effects
Research indicates that 1,3-dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione exhibits several pharmacological activities:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of adenosine receptors.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in various models of inflammation .
- Analgesic Activity : Animal studies suggest that it may possess pain-relieving effects comparable to conventional analgesics .
Case Studies
A selection of case studies illustrates the compound's biological effects:
Toxicology and Safety Profile
While preliminary studies indicate a favorable safety profile for 1,3-dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione, further toxicological assessments are necessary. Current data suggest minimal toxicity at therapeutic doses; however, long-term studies are required to fully understand its safety profile.
Q & A
Q. What are the common synthetic routes for 1,3-dimethyl-7-(1-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione?
The synthesis typically involves nucleophilic substitution at the 8-position of a xanthine scaffold. For example, bromination at the 8-position of 1,3-dimethylxanthine derivatives, followed by reaction with nucleophiles like propoxy groups, is a key step. Functionalization of the 7-position with a phenylethyl group is achieved via alkylation or coupling reactions. Structural confirmation relies on spectral methods such as FTIR (e.g., carbonyl peaks at ~1650–1700 cm⁻¹) and mass spectrometry (e.g., fragmentation patterns at m/z = 169, 149) .
Q. How is the structural identity of this compound confirmed in academic research?
Researchers use a combination of:
- FTIR spectroscopy : To identify functional groups (e.g., carbonyl stretches at 1656–1697 cm⁻¹, aliphatic C-H stretches at ~2850–2968 cm⁻¹) .
- NMR spectroscopy : ¹H NMR confirms substituent positions, such as the propoxy group’s methylene protons and phenylethyl aromatic protons .
- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula and substitution pattern .
Q. What computational tools are used to predict its drug-like properties?
Public resources like *Chemicalize.org * (based on ChemAxon) analyze parameters such as:
- Lipophilicity (logP) : Critical for membrane permeability.
- Polar surface area (PSA) : Predicts bioavailability.
- Solubility : Assesses formulation feasibility. These tools help prioritize compounds for biological testing .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when introducing bulky substituents (e.g., 1-phenylethyl) at the 7-position?
- Reaction solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
- Temperature control : Gradual heating (40–60°C) minimizes side reactions. Evidence from similar compounds shows yields improve from ~40% to >70% under optimized conditions .
Q. How to resolve contradictions in spectral data (e.g., unexpected FTIR peaks)?
- Cross-validation : Combine ¹H NMR, ¹³C NMR, and high-resolution MS to confirm assignments.
- Isotopic labeling : Use deuterated analogs to trace ambiguous signals.
- Theoretical modeling : Compare experimental FTIR peaks with density functional theory (DFT)-calculated vibrational modes .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for xanthine derivatives?
- Substituent variation : Compare 8-propoxy vs. 8-thio or 8-hydrazine analogs for receptor affinity .
- Pharmacophore mapping : Identify critical groups (e.g., phenylethyl for lipophilicity, propoxy for steric effects) using docking studies.
- Biological assays : Test adenosine receptor binding (A₁/A₂ₐ) to correlate substituents with inhibitory activity .
Q. How to evaluate the thermodynamic stability of this compound under varying pH conditions?
- pH-solubility profiling : Measure solubility in buffers (pH 1–10) to identify degradation-prone conditions.
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis determine melting points and thermal stability.
- NIST/TRC data : Reference thermodynamic databases for xanthine analogs (e.g., caffeine) to predict behavior .
Methodological Considerations
-
Data Table 1 : Key spectral peaks for structural confirmation.
Technique Observed Peaks Assignment FTIR 1656–1697 cm⁻¹ C=O stretching ¹H NMR δ 1.2–1.5 (t, 3H) Propoxy methyl group MS m/z 169 (base peak) Fragmentation of purine scaffold -
Data Table 2 : Computed drug-like properties (via *Chemicalize.org *).
Parameter Value Relevance logP 2.1 ± 0.3 Moderate lipophilicity PSA 75 Ų Moderate oral bioavailability Solubility 0.1 mg/mL Requires formulation optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
